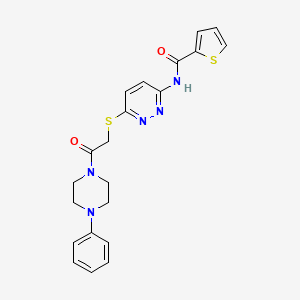

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Description

This compound features a pyridazine core substituted at the 3-position with a thiophene-2-carboxamide group and at the 6-position with a thioether-linked 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moiety. The 4-phenylpiperazine group may enhance CNS penetration or receptor affinity, while the thioether linkage contributes to metabolic stability compared to ether analogs .

Properties

IUPAC Name |

N-[6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2S2/c27-20(26-12-10-25(11-13-26)16-5-2-1-3-6-16)15-30-19-9-8-18(23-24-19)22-21(28)17-7-4-14-29-17/h1-9,14H,10-13,15H2,(H,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHLQOGQKNHQGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a multi-ring structure with several functional groups, including a pyridazinone moiety and a thiophene carboxamide. Its molecular formula is , indicating a relatively high molecular weight and complexity.

Target Proteins and Pathways

Research indicates that similar compounds may interact with critical proteins such as ATF4 and NF-kB, which are involved in cellular stress responses and inflammation. The proposed mechanisms include:

- Inhibition of ER Stress : Compounds in this class may reduce endoplasmic reticulum (ER) stress, which is implicated in various diseases, including neurodegenerative disorders.

- Anti-inflammatory Effects : By modulating the NF-kB pathway, these compounds could exert anti-inflammatory effects, potentially benefiting conditions characterized by excessive inflammation.

Antitumor Activity

Several studies have reported the antitumor potential of related compounds. For instance:

- Cell Line Studies : Research has shown that derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, compounds displayed IC50 values ranging from 0.01 µM to 49.85 µM, indicating potent inhibitory effects on cell proliferation .

Neuroprotective Properties

The compound's neuroprotective effects have been suggested through its ability to influence cell signaling pathways that regulate apoptosis and neuronal survival.

Case Studies

- Xia et al. Study : This study synthesized derivatives of pyrazole and assessed their antitumor activity. One compound exhibited an IC50 value of 49.85 µM against human tumor cells, indicating a promising therapeutic index .

- Fan et al. Research : The synthesis of specific pyrazole derivatives showed significant cytotoxicity against A549 cell lines with autophagy induction without apoptosis, suggesting a unique mechanism of action .

Data Tables

| Compound Name | IC50 Value (µM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| Compound 1 | 0.01 | MCF-7 | Antiproliferative |

| Compound 2 | 0.39 | NCI-H460 | Autophagy Induction |

| Compound 3 | 49.85 | A549 | Apoptosis Induction |

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene/Furan Carboxamide Derivatives ()

Compounds from share carboxamide and hydrazide functionalities but differ in core heterocycles (thiophene vs. furan) and substituents. For example:

- 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) : Features a thiophene-3-carboxamide with an isopropyl group, synthesized via hydrazide intermediates .

- N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) : Substituted with an ethyl group, highlighting how alkyl chain length modulates solubility or metabolic stability .

Key Differences :

- The target compound replaces the hydrazinyl-oxoethyl group with a 4-phenylpiperazine-linked oxoethyl thioether, likely enhancing steric bulk and receptor interaction.

- Pyridazine (target) vs. thiophene/furan cores in compounds may alter electronic properties and binding kinetics.

Table 1: Structural Comparison with Thiophene/Furan Analogs

1,4-Dihydropyridine Derivatives ()

Compounds AZ331 and AZ257 from are 1,4-dihydropyridines (DHPs) with thioether-linked carboxamide groups. Notable features:

Key Differences :

- Core Heterocycle: DHPs (AZ331/AZ257) vs. pyridazine (target). DHPs are known for calcium channel modulation, whereas pyridazines may target kinases or GPCRs.

- Substituent Effects : The target’s 4-phenylpiperazine group offers a distinct pharmacophore compared to AZ331’s methoxy or AZ257’s bromo substituents.

Table 2: Comparison with 1,4-Dihydropyridine Analogs

Limitations and Considerations

- No direct pharmacological data for the target compound is available in the provided evidence.

- ’s DHPs are structurally distinct but share functional groups (thioether, carboxamide), warranting empirical comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.